3-T-Butyl-1-(2-hydroxyethyl)pyrazole
Overview
Description
3-T-Butyl-1-(2-hydroxyethyl)pyrazole is a chemical compound with the molecular formula C9H16N2O. It is a pyrazole derivative characterized by the presence of a tert-butyl group and a hydroxyethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole typically involves the reaction of tert-butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-T-Butyl-1-(2-hydroxyethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-T-Butyl-1-(2-oxoethyl)pyrazole.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-T-Butyl-1-(2-hydroxyethyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-T-Butyl-1-(2-methoxyethyl)pyrazole
- 3-T-Butyl-1-(2-aminomethyl)pyrazole
- 3-T-Butyl-1-(2-chloroethyl)pyrazole
Uniqueness
3-T-Butyl-1-(2-hydroxyethyl)pyrazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This compound’s ability to form hydrogen bonds and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications .
Biological Activity
3-T-Butyl-1-(2-hydroxyethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative has been studied for various therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory responses.
- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anticancer Properties
Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast (MCF7), lung (A549), and liver (HepG2) cancer cells.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various models. In vitro studies have indicated that it reduces the expression of inflammatory markers and mediators.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer : A study assessed the compound's effect on MCF7 cells, revealing an IC50 value of 10.5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.
- Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema, demonstrating its potential as an anti-inflammatory agent.
- Combination Therapy : A recent investigation explored the effects of combining this compound with established anticancer drugs, finding enhanced efficacy against resistant cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable distribution within tissues. Studies indicate that it is metabolized primarily in the liver, with a half-life conducive for therapeutic use.
Properties
IUPAC Name |
2-(3-tert-butylpyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFWWFXTWVQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681977 | |
Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-70-9 | |
Record name | 1H-Pyrazole-1-ethanol, 3-(1,1-dimethylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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